molecular formula C22H30ClN3O5S B2637473 3,5-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1216721-90-2

3,5-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No. B2637473
CAS RN: 1216721-90-2
M. Wt: 484.01
InChI Key: SDJGUVIWVJFKCK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3,5-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride” is defined by its molecular formula C22H30ClN3O5S. For a more detailed analysis, a molecular modeling study would be required.

Scientific Research Applications

Synthetic Methodologies and Characterization

The literature includes detailed synthetic routes and characterizations of various chemical compounds, which might be related to or could potentially involve methodologies applicable to the synthesis of "3,5-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride." For example, studies on the synthesis of benzodioxophosphol derivatives and tetrazol-thiophene carboxamides discuss complex synthetic steps that could be relevant for synthesizing similar compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Evaluations

Some studies have explored the biological activities of structurally related compounds, such as antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties. These activities are determined through various assays and could suggest potential research applications for similar compounds in drug discovery and development processes. For example, the study on the synthesis and antimicrobial activity of new pyridine derivatives indicates a methodological approach to assessing the biological relevance of novel chemical entities (Patel, Agravat, & Shaikh, 2011).

Mechanism of Action

The compound has been mentioned in the context of kinase inhibitors, suggesting it may have a role in inhibiting certain enzymes . Kinase irregularity has been correlated with several complex neurodegenerative tauopathies. Development of selective inhibitors of these kinases might afford promising anti-tauopathy therapies .

properties

IUPAC Name

3,5-dimethoxy-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S.ClH/c1-17-4-6-21(7-5-17)31(27,28)25-12-10-24(11-13-25)9-8-23-22(26)18-14-19(29-2)16-20(15-18)30-3;/h4-7,14-16H,8-13H2,1-3H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJGUVIWVJFKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=CC(=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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